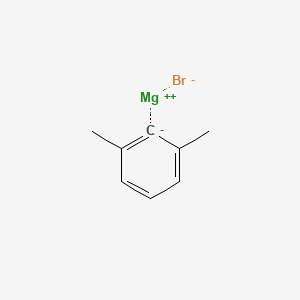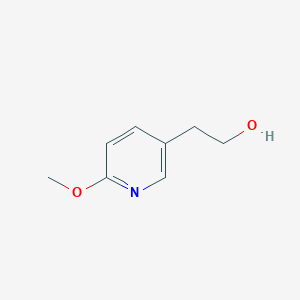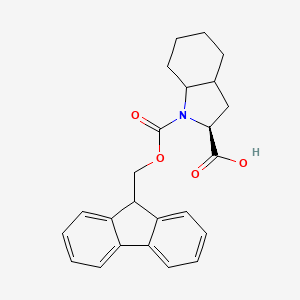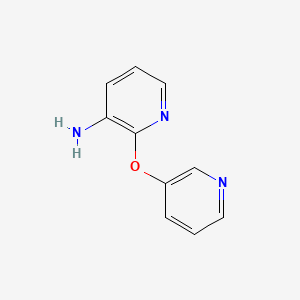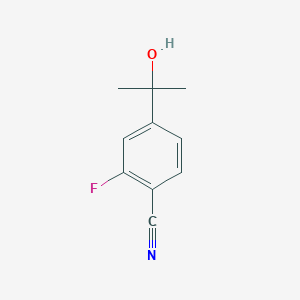![molecular formula C9H18N2O3 B3116212 Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate CAS No. 214629-34-2](/img/structure/B3116212.png)
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The compound is stored at refrigerator temperatures and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3, (H,12,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 216.28 . The compound should be stored in a refrigerator .Scientific Research Applications
Decomposition and Environmental Impact
- A study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor highlights the environmental concerns associated with tert-butyl compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma technology for the decomposition of MTBE, potentially reducing environmental pollution from similar compounds (Hsieh et al., 2011).
Environmental Occurrence and Toxicity of Similar Compounds
- Synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies suggest potential environmental and health impacts of widespread use of tert-butyl-based compounds, offering a context for considering the safety and applications of similar chemicals (Liu & Mabury, 2020).
Biodegradation and Fate in the Environment
- Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation pathways and environmental behavior of tert-butyl ether compounds. This could inform studies on the environmental impact and degradation mechanisms of related chemical structures (Thornton et al., 2020).
Applications in Purification and Separation Processes
- The application of polymer membranes for the purification of fuel oxygenate additives, such as MTBE, through pervaporation is a critical area of research. This review focuses on the efficiency of various polymer membranes in separating methanol/MTBE mixtures, highlighting the potential for using similar methodologies for related compounds (Pulyalina et al., 2020).
Advanced Bioseparation Technologies
- Three-phase partitioning (TPP) is explored as a versatile platform for the nonchromatographic bioseparation of bioactive molecules. The technique's application in extracting, separating, and purifying molecules from natural sources, including those with tert-butyl groups, underscores its utility in biochemical research and industrial applications (Yan et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
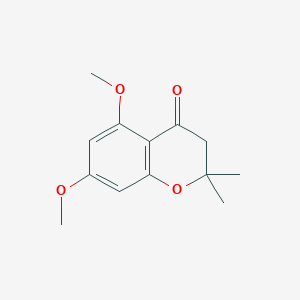
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)


![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
